molecular formula C18H27N5O2 B2917559 N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide CAS No. 1311433-12-1

N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide

Cat. No. B2917559
CAS RN: 1311433-12-1
M. Wt: 345.447
InChI Key: QBEWRQLHYMXEBP-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide exerts its therapeutic effects by inhibiting the activity of a protein called lysophosphatidic acid receptor 1 (LPA1). LPA1 is involved in various cellular processes, including cell proliferation, migration, and survival. Inhibition of LPA1 by N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide leads to the suppression of these cellular processes, ultimately resulting in the therapeutic effects observed.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, the improvement of cognitive function in animal models of Alzheimer's disease, and the reduction of blood pressure in animal models of hypertension. Additionally, N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide has been shown to have minimal toxicity in animal models, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide has several advantages for lab experiments, including its high purity and minimal toxicity in animal models. However, N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide is a novel compound, and its synthesis method is complex, making it difficult to obtain in large quantities. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide in various diseases.

Future Directions

There are several future directions for the study of N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide, including its further development as a potential therapeutic agent for various diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide in various diseases. Furthermore, the mechanism of action of N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide needs to be further elucidated to fully understand its therapeutic effects. Finally, the synthesis method of N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide needs to be optimized to obtain larger quantities of the compound for further studies.
Conclusion:
In conclusion, N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The synthesis method of N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide involves the reaction of 2-(1-cyanocyclohexylamino) acetic acid with 2-(1H-pyrazol-1-yl)methylmorpholine in the presence of a coupling reagent. N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide exerts its therapeutic effects by inhibiting the activity of LPA1, ultimately resulting in the suppression of cellular processes. N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide has several advantages for lab experiments, including its high purity and minimal toxicity in animal models. However, further studies are needed to determine the optimal dosage and administration route for N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide in various diseases. Finally, several future directions exist for the study of N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide, including its further development as a potential therapeutic agent for various diseases.

Synthesis Methods

The synthesis method of N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide involves the reaction of 2-(1-cyanocyclohexylamino) acetic acid with 2-(1H-pyrazol-1-yl)methylmorpholine in the presence of a coupling reagent. The reaction yields N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide as a white solid in high purity.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer, N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurological disorders, N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide has been shown to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular diseases, N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide has been shown to reduce blood pressure and improve cardiac function in animal models of hypertension.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[2-(pyrazol-1-ylmethyl)morpholin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-15(17(24)21-18(14-19)6-3-2-4-7-18)22-10-11-25-16(12-22)13-23-9-5-8-20-23/h5,8-9,15-16H,2-4,6-7,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEWRQLHYMXEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N2CCOC(C2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide

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